molecular formula C10H19NS B2990579 octahydro-2H-quinolizin-1-ylmethanethiol CAS No. 667909-62-8

octahydro-2H-quinolizin-1-ylmethanethiol

Cat. No.: B2990579
CAS No.: 667909-62-8
M. Wt: 185.33
InChI Key: IDJFQEVIICXDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-2H-quinolizin-1-ylmethanethiol is a heterocyclic compound featuring a bicyclic quinolizidine core fused with a thiol-containing side chain. The quinolizidine scaffold is notable for its conformational rigidity, which influences biological activity and synthetic utility .

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NS/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJFQEVIICXDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-quinolizin-1-ylmethanethiol typically involves the hydrogenation of quinolizine derivatives under specific conditions. One common method includes the reduction of quinolizine using hydrogen gas in the presence of a palladium catalyst. The thiol group is then introduced through a nucleophilic substitution reaction, where a suitable thiolating agent reacts with the intermediate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizin-1-ylmethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethanethiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octahydro-2H-quinolizin-1-ylmethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Functional Group Variations

Octahydro-2H-quinolizin-1-ylmethanol (CAS 10159-79-2)
  • Molecular Formula: C₁₀H₁₉NO
  • Molecular Weight : 169.27 g/mol
  • Key Features : Contains a primary alcohol (-CH₂OH) group. Widely used as a building block in pharmaceutical synthesis due to its ability to form hydrogen bonds and participate in esterification reactions .
  • Applications : Serves as an intermediate in synthesizing heterocyclic drugs and bioactive molecules, leveraging its rigid bicyclic structure for target specificity .
Octahydro-2H-quinolizin-1-ylmethanethiol
  • Molecular Formula: C₁₀H₁₉NS (inferred from methanol analog)
  • Molecular Weight : ~185.34 g/mol (estimated)
  • Key Features : Replaces the hydroxyl group with a thiol (-CH₂SH) group. Thiols exhibit higher acidity (pKa ~10) compared to alcohols (pKa ~16–19), enhancing reactivity in nucleophilic substitutions and metal coordination.
  • Potential Applications: Likely useful in prodrug design (via thioether linkages) or as a ligand in catalysis.
(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol (CAS 176210-35-8)
  • Molecular Formula: C₁₁H₂₁NO
  • Molecular Weight : 183.29 g/mol
  • Key Features: Incorporates a methyl group at position 2 and stereochemical complexity.
  • Applications : Explored in CNS-targeting drug candidates due to its enhanced lipophilicity and stereoselective interactions.

Structural and Reactivity Comparison

Property This compound Octahydro-2H-quinolizin-1-ylmethanol (1S,2R,9R)-2-Methyl Derivative
Functional Group -SH -OH -OH, -CH₃
Molecular Weight ~185.34 169.27 183.29
Reactivity High (nucleophilic, redox-active) Moderate (hydrogen bonding) Moderate (stereoselective)
Bioactivity Potential Antimicrobial, enzyme inhibition Drug intermediate CNS drug candidates

Research Findings

  • Synthetic Accessibility: Methanol derivatives (e.g., CAS 10159-79-2) are synthesized via reductive amination or cyclization strategies .
  • Medicinal Chemistry: Methanol-based quinolizidines are precursors to antiviral and anticancer agents , while methyl-substituted variants show promise in neurology . Thiol derivatives could mimic cysteine residues in peptides, enabling protease inhibition or metal chelation.

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